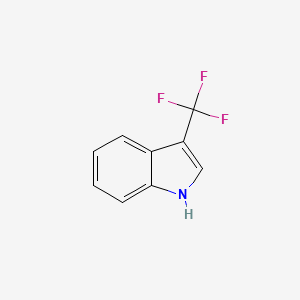

3-(Trifluoromethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSZROKTPWVQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522445 | |

| Record name | 3-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51310-55-5 | |

| Record name | 3-(Trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51310-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Trifluoromethyl)-1H-indole: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of 3-(Trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The strategic incorporation of the trifluoromethyl group at the C3-position of the indole scaffold imparts unique physicochemical properties that are highly advantageous in medicinal chemistry. This document will delve into the core physical and chemical characteristics of this molecule, detail its synthesis and reactivity, and discuss its applications, providing a robust technical resource for laboratory and development settings.

Physicochemical Properties

The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, profoundly influences the electronic and steric nature of the indole ring. This substitution enhances metabolic stability by blocking a common site of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and bioavailability of potential drug candidates.[1]

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | PubChem[2] |

| Molecular Weight | 185.15 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 51310-55-5 | PubChem[2] |

| Appearance | Predicted to be a solid at room temperature | - |

| Melting Point | Data not available. For comparison, 5-(Trifluoromethyl)indole has a melting point of 67-70 °C. | Sigma-Aldrich |

| Boiling Point | Data not available. For comparison, 3-(Trifluoromethyl)aniline has a boiling point of 187 °C. | Sigma-Aldrich |

| Solubility | Predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. Lower solubility is expected in non-polar solvents such as hexanes. | Benchchem[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete public spectral database for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from related compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The proton at the C2 position would likely appear as a singlet, while the protons on the benzene ring would exhibit complex splitting patterns. The N-H proton would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the nine carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the C3 carbon due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum of an indole derivative typically shows a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching is observed around 3100-3000 cm⁻¹, and C=C stretching bands for the aromatic ring appear in the 1600-1450 cm⁻¹ region.[4] The strong C-F stretching vibrations from the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 185. Fragmentation would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) and other characteristic fragmentations of the indole ring.[5]

Synthesis of this compound

The synthesis of 3-(trifluoromethyl)indoles can be achieved through various methods. One common and effective approach involves the reduction of 3-hydroxy-3-(trifluoromethyl)indolin-2-ones, which are synthesized from the corresponding isatins.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-trifluoromethylindoles.[1][6]

Step 1: Synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one

-

Dissolve the appropriate isatin derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃) (2.0 eq) to the solution.

-

Add a catalytic amount of cesium fluoride (CsF).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-(trifluoromethyl)indolin-2-one, which can be purified by column chromatography.

Step 2: Reduction and Dehydration to this compound

-

Dissolve the purified 3-hydroxy-3-(trifluoromethyl)indolin-2-one from Step 1 in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF).

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude 3-(trifluoromethyl)indolin-3-ol.

-

Dissolve the crude alcohol in pyridine and cool to 0 °C.

-

Slowly add thionyl chloride (SOCl₂).

-

Stir the reaction at room temperature until dehydration is complete.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity

The presence of the electron-withdrawing trifluoromethyl group at the C3 position significantly influences the reactivity of the indole ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Unlike typical indoles where electrophilic substitution preferentially occurs at the C3 position, in this compound, this position is blocked. Consequently, electrophilic attack is directed to other positions on the indole nucleus. The electron-withdrawing nature of the CF₃ group deactivates the pyrrole ring, making electrophilic substitution more challenging compared to unsubstituted indole. Substitution is likely to occur on the benzene ring, with the exact position depending on the reaction conditions and the nature of the electrophile.

N-Alkylation and N-Arylation

The nitrogen atom of the indole ring retains its nucleophilicity and can undergo N-alkylation or N-arylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, followed by the addition of an alkyl or aryl halide.

Reactivity Logic Diagram

Caption: Reactivity pathways for this compound.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a trifluoromethyl group is a well-established strategy to enhance the pharmacological properties of drug candidates.[7] The CF₃ group can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity.[1] Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents across various disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

This compound is a key heterocyclic compound with significant potential in the field of drug discovery and development. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an attractive building block for the synthesis of novel and improved therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

Spectroscopic Characterization of 3-(Trifluoromethyl)-1H-indole: A Comprehensive Guide to NMR, IR, and MS Data Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(Trifluoromethyl)-1H-indole is a pivotal structural motif in the fields of medicinal chemistry and materials science, primarily due to the unique electronic properties imparted by the trifluoromethyl group. The precise and unambiguous structural verification of this compound is a critical prerequisite for its application in any advanced research or development pipeline. This technical guide provides a rigorous, in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for its complete characterization. We explore the fundamental principles underlying the observed spectral features, present field-tested experimental protocols for reliable data acquisition, and deliver a fully interpreted dataset to serve as an authoritative benchmark. This document is structured as a self-validating resource, designed to uphold scientific integrity and empower researchers to confidently ascertain the identity and purity of their this compound samples.

Introduction: The Strategic Importance of the -CF₃ Moiety in Indole Chemistry

The indole scaffold is a well-established "privileged structure" in drug discovery, appearing in countless natural products and synthetic pharmaceuticals. The strategic incorporation of a trifluoromethyl (-CF₃) group at the 3-position of this scaffold profoundly modifies its physicochemical profile. The strong electronegativity and high lipophilicity of the -CF₃ group can significantly enhance a molecule's metabolic stability, improve its ability to permeate biological membranes, and modulate its binding affinity to therapeutic targets. Consequently, the synthesis and rigorous characterization of this compound and its analogs are of paramount importance to the scientific community.

Spectroscopic analysis provides the definitive molecular "fingerprint." This guide establishes a robust, multi-technique methodology for the unequivocal identification of this compound, thereby ensuring the integrity of all subsequent scientific investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. For this compound, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete, high-resolution map of the molecule's carbon-hydrogen framework and the distinct fluorine environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of unique proton environments and their spatial relationships through spin-spin coupling. The aromatic region of the spectrum is particularly informative, displaying the characteristic coupling patterns of the protons on the indole's benzene ring.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.35 | br s | - | 1H | N-H (1) |

| 7.80 | d | 7.9 | 1H | H-4 |

| 7.70 | s | - | 1H | H-2 |

| 7.42 | d | 8.2 | 1H | H-7 |

| 7.30 | t | 7.7 | 1H | H-6 |

| 7.24 | t | 7.5 | 1H | H-5 |

Note: Chemical shifts may exhibit minor variations depending on the solvent and sample concentration.

Expert Interpretation: The broad singlet observed at a downfield chemical shift of 8.35 ppm is characteristic of the indole N-H proton; its broadness is a result of quadrupolar broadening from the nitrogen nucleus and potential chemical exchange. The sharp singlet at 7.70 ppm is assigned to the H-2 proton, which lacks any adjacent proton coupling partners. The remaining aromatic protons (H-4, H-5, H-6, and H-7) manifest as a series of coupled doublets and triplets, a pattern typical of a substituted benzene ring. The noticeable downfield shift of the H-4 proton can be attributed to the magnetic anisotropic effect of the proximate C-3 substituent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The powerful electron-withdrawing nature of the -CF₃ group exerts a significant influence on the chemical shifts of the carbons to which it is attached and those nearby.

Table 2: ¹³C NMR Data for this compound (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (J-coupling) | Assignment |

| 135.9 | s | C-7a |

| 127.3 | s | C-2 |

| 124.7 | q, ²J(C-F) = 30.2 Hz | C-3 |

| 123.4 | q, ¹J(C-F) = 268.8 Hz | CF₃ |

| 123.1 | s | C-6 |

| 121.2 | s | C-5 |

| 119.3 | s | C-4 |

| 111.4 | s | C-7 |

| 110.1 | q, ³J(C-F) = 4.5 Hz | C-3a |

Note: Assignments are typically confirmed using advanced NMR experiments such as DEPT and 2D correlation spectra (HSQC, HMBC).

Expert Interpretation: The most diagnostic feature of this spectrum is the quartet observed for the CF₃ carbon at 123.4 ppm, which arises from the strong one-bond coupling to the three fluorine atoms (¹J(C-F)). The carbon atom directly bonded to the CF₃ group, C-3, also appears as a quartet due to two-bond coupling (²J(C-F)). Furthermore, a smaller quartet is often resolved for the C-3a carbon, resulting from a three-bond coupling interaction (³J(C-F)). This through-bond C-F coupling is a definitive confirmation of the -CF₃ group's location at the C-3 position.

¹⁹F NMR Spectroscopy: The Unambiguous Fluorine Signature

¹⁹F NMR is an exceptionally sensitive and specific technique for the analysis of fluorine-containing compounds, providing a clean and unambiguous signal for the -CF₃ group with virtually no background interference.[1]

Table 3: ¹⁹F NMR Data for this compound (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -61.5 | s | CF₃ |

Expert Interpretation: The ¹⁹F NMR spectrum displays a single, sharp singlet at approximately -61.5 ppm, referenced against an external standard like CFCl₃.[1][2] The singlet multiplicity confirms that all three fluorine atoms are chemically and magnetically equivalent, which is expected for a freely rotating trifluoromethyl group. The chemical shift value itself is highly characteristic of a CF₃ group attached to an sp²-hybridized carbon atom within an aromatic system.[3]

Experimental Protocol: NMR Data Acquisition

Principle of Self-Validation: This protocol incorporates essential steps for instrument calibration and the use of a universally recognized internal standard (TMS), which ensures the accuracy, reproducibility, and comparability of chemical shift measurements across different instruments and laboratories.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) that contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal reference.

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and highly symmetrical TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure adequate signal relaxation.

-

Acquire 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Switch the probe to the ¹³C frequency channel.

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a minimum of 1024 scans, as the natural abundance of the ¹³C isotope is low (~1.1%).

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Set an appropriate spectral width, for instance, from -50 to -70 ppm, to bracket the expected signal.

-

Acquire 32 scans. While an internal standard is not typically required, an external standard can be used for highly precise referencing.

-

-

Data Processing:

-

Apply a Fourier transformation to the acquired Free Induction Decays (FIDs) for each experiment.

-

Carefully phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the central peak of the CDCl₃ multiplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Workflow Visualization:

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and reliable technique that probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.[4]

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3410 | Strong, Sharp | N-H Stretch | Indole N-H |

| 1250 | Very Strong | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) |

| 1135 | Very Strong | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) |

| 745 | Strong | C-H Out-of-plane bend | ortho-disubstituted benzene |

Expert Interpretation: The sharp and strong absorption band at 3410 cm⁻¹ is a definitive indicator of the N-H stretching vibration within the indole ring. The most intense and diagnostic peaks in the entire spectrum are the C-F stretching vibrations of the trifluoromethyl group. These typically manifest as a pair of very strong bands in the 1350-1120 cm⁻¹ region. Furthermore, the strong band observed at 745 cm⁻¹ is characteristic of the out-of-plane C-H bending mode for the four adjacent protons on the benzene portion of the indole, which corroborates the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Principle of Self-Validation: This protocol mandates the collection of a background spectrum. This step is critical as it digitally subtracts spectral artifacts from atmospheric components (e.g., H₂O vapor, CO₂) and the instrument itself, ensuring that the final spectrum is exclusively representative of the sample.

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is immaculately clean. If necessary, wipe it with a soft tissue dampened with isopropanol and allow it to dry completely.

-

-

Background Collection:

-

With the ATR anvil disengaged and the crystal exposed to the ambient air, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum by the instrument's software.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the instrument's anvil to apply firm and consistent pressure. This ensures optimal contact between the solid sample and the crystal surface, which is crucial for a high-quality spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the significant peaks on the resulting spectrum for analysis.

-

Workflow Visualization:

Caption: Step-by-step protocol for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of a molecule with extremely high accuracy.

Table 5: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z (Observed) | m/z (Calculated) | Assignment |

| ESI-HRMS | Positive | 186.0525 | 186.0525 | [M+H]⁺ |

| GC-MS (EI) | - | 185 | 185.0452 | [M]⁺˙ |

| GC-MS (EI) | - | 166 | - | [M-F]⁺ |

| GC-MS (EI) | - | 116 | - | [M-CF₃]⁺ |

Expert Interpretation: When using a "soft" ionization technique such as Electrospray Ionization (ESI), the protonated molecule, [M+H]⁺, is the predominant species observed. High-resolution analysis of this ion provides a measured mass that is virtually identical to the calculated mass for the molecular formula C₉H₇F₃N, unequivocally confirming the elemental composition.[5]

Under the more energetic "hard" ionization conditions of Electron Ionization (EI), typically employed in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion [M]⁺˙ is observed at an m/z of 185. The fragmentation pattern is highly diagnostic; common fragmentation pathways include the loss of a single fluorine atom, resulting in a peak at m/z 166, and, more significantly, the cleavage of the entire trifluoromethyl radical to yield the stable indole cation at m/z 116.[6] This fragmentation is a hallmark of the -CF₃ group's presence.

Experimental Protocol: ESI-HRMS

Principle of Self-Validation: This protocol's integrity is founded on the use of an internal calibrant—a solution of known masses that is analyzed concurrently with the sample. The instrument's software uses these known masses to apply a real-time correction to the mass measurement of the analyte, thereby ensuring sub-parts-per-million (ppm) mass accuracy.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 acetonitrile:water mobile phase that contains 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of [M+H]⁺ ions in positive ion mode.

-

-

Instrument Setup (e.g., Q-TOF or Orbitrap):

-

Calibrate the mass analyzer using the manufacturer's specified calibration solution to ensure high mass accuracy.

-

Set the ionization source to ESI positive ion mode.

-

Optimize source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and robust ion signal.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer at a low, consistent flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

-

Ensure the mass resolution is set to a high value (e.g., >20,000 FWHM) to enable accurate mass determination.

-

-

Data Analysis:

-

Locate the peak corresponding to the [M+H]⁺ ion in the acquired spectrum.

-

Utilize the instrument's software to calculate the elemental composition based on the highly accurate mass measurement and compare it to the theoretical formula of C₉H₇F₃N.

-

Workflow Visualization:

Caption: High-resolution mass spectrometry (HRMS) workflow for formula confirmation.

Conclusion: A Multi-Faceted Strategy for Unambiguous Structural Verification

The complete and confident structural elucidation of this compound necessitates a synergistic and multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy work in concert to establish the core carbon-hydrogen framework, while ¹⁹F NMR provides an unequivocal and highly sensitive signal for the key trifluoromethyl substituent. Infrared spectroscopy serves to confirm the presence of essential functional groups, most notably the indole N-H and the C-F bonds of the trifluoromethyl group. Finally, high-resolution mass spectrometry provides the ultimate validation of the elemental composition with exceptional accuracy. By adhering to the detailed protocols and referencing the interpreted data presented within this guide, researchers, scientists, and drug development professionals can reliably and reproducibly verify the identity and purity of this critical synthetic building block, thereby ensuring the integrity and ultimate success of their scientific endeavors.

References

- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. colorado.edu [colorado.edu]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 5. This compound | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole [webbook.nist.gov]

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-indole (CAS Number: 51310-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 3-(Trifluoromethyl)-1H-indole, registered under CAS number 51310-55-5, is a key heterocyclic building block that leverages these benefits. Its indole core is a privileged structure found in numerous pharmaceuticals, and the C3-positioning of the trifluoromethyl group makes it a valuable intermediate for the synthesis of novel therapeutics.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and hazards.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an indole ring system with a trifluoromethyl substituent at the 3-position.[4] This substitution significantly impacts its chemical nature, enhancing its lipophilicity and potential biological activity.[4]

| Property | Value | Source(s) |

| CAS Number | 51310-55-5 | [4] |

| Molecular Formula | C₉H₆F₃N | [4] |

| Molecular Weight | 185.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1H-Indole, 3-(trifluoromethyl)-; 3-trifluoromethylindole | [4] |

| Appearance | Typically a solid at room temperature | [4] |

| Melting Point | 66.0-72.0 °C (for 5-(Trifluoromethyl)indole) | [5] |

| Boiling Point | Data not consistently available | |

| Solubility | Generally insoluble in water, soluble in organic solvents | [6] |

Chemical Structure

Caption: Chemical structure of this compound.

Role in Medicinal Chemistry and Drug Development

The indole nucleus is a prevalent scaffold in a multitude of biologically active compounds.[3] The incorporation of a trifluoromethyl group at the C3 position of the indole ring imparts several advantageous properties for drug design:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of drug candidates.[7]

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[1][7]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, such as the indole nitrogen, which can affect receptor binding and solubility.[1]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.[7]

These properties make this compound a valuable starting material for the synthesis of a wide range of potential therapeutic agents, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer drugs.[8]

Caption: Role of this compound in drug discovery.

Hazards and Safety Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) |

Source: GHS classifications are based on data for structurally similar trifluoromethyl-indoles.[9][10]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

General first aid guidance based on typical safety data sheets for similar chemical compounds.[9][10]

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(trifluoromethyl)-1H-indoles can be achieved through various methods. A common approach involves the reaction of an appropriate aniline derivative with a trifluoromethyl-containing building block, followed by cyclization to form the indole ring. Another strategy is the direct trifluoromethylation of an indole precursor. For example, the synthesis of related 3-phenyl-1H-indoles has been achieved via a palladium-catalyzed cross-coupling reaction.[11]

Caption: General workflow for synthesis and purification.

Experimental Protocol: General Spectroscopic Characterization

For a researcher who has synthesized a batch of this compound, the following is a generalized workflow for its characterization.

Objective: To confirm the identity and purity of the synthesized this compound using standard spectroscopic techniques.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Potassium bromide (KBr) for IR analysis

-

Methanol or other suitable solvent for MS analysis

-

NMR tubes, vials, and other standard laboratory glassware

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (e.g., with Electron Ionization - EI)

Procedure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. b. Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. c. Expected ¹H NMR signals: Resonances corresponding to the aromatic protons on the indole ring and the N-H proton. d. Expected ¹³C NMR signals: Resonances for the carbon atoms of the indole ring and the trifluoromethyl carbon, which will show characteristic coupling with the fluorine atoms. e. Expected ¹⁹F NMR signals: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy: a. Prepare a KBr pellet by mixing a small amount of the product with dry KBr powder and pressing it into a thin, transparent disk. b. Alternatively, if the sample is a low-melting solid or an oil, a thin film can be cast on a salt plate (e.g., NaCl). c. Acquire the IR spectrum over a range of approximately 4000-400 cm⁻¹. d. Expected characteristic peaks: N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and strong C-F stretching bands (typically in the 1350-1100 cm⁻¹ region).[12]

-

Mass Spectrometry (MS): a. Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol). b. Introduce the sample into the mass spectrometer. c. Acquire the mass spectrum using an appropriate ionization technique (e.g., EI). d. Expected result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 185.05). Fragmentation patterns characteristic of the indole ring and the loss of the trifluoromethyl group may also be observed.[13]

Data Analysis:

-

Compare the acquired spectroscopic data with literature values or predicted spectra to confirm the structure of the synthesized compound.

-

Assess the purity of the sample by looking for impurity peaks in the NMR spectra.

Conclusion

This compound (CAS 51310-55-5) is a strategically important building block in medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold and the advantageous properties of the trifluoromethyl group makes it a valuable intermediate for the synthesis of novel therapeutic agents with potentially enhanced metabolic stability, bioavailability, and biological activity. A thorough understanding of its properties, synthesis, and hazards is essential for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. This compound | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.be [fishersci.be]

- 11. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

The Trifluoromethyl Group on the Indole Ring: A Comprehensive Guide to Reactivity and Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged heterocycle has become a powerful tactic in modern drug design. This guide provides an in-depth analysis of the profound effects the CF3 group imparts on the indole ring's physicochemical properties, reactivity, and stability. We will explore the electronic and steric consequences of trifluoromethylation, its role in enhancing metabolic stability, and the resulting impact on the ring's behavior in key synthetic transformations. Furthermore, this document details robust synthetic strategies for accessing these valuable compounds and provides a validated experimental protocol for their preparation, offering a critical resource for professionals in drug discovery and development.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The introduction of fluorine-containing functional groups is a well-established strategy for optimizing the properties of bioactive molecules.[1][2] Among these, the trifluoromethyl (CF3) group is preeminent due to its unique combination of characteristics that favorably modulate a drug candidate's profile.[2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond (485.3 kJ/mol vs. 414.2 kJ/mol).[1][3] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][4] Strategically placing a CF3 group on a known metabolic hotspot can block enzymatic degradation, leading to a longer drug half-life and improved bioavailability.[3][4]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch π value of +0.88.[3] This property can enhance a drug's ability to permeate cellular membranes, a critical factor for reaching intracellular targets and improving oral absorption.[3][5]

-

Potent Electronic Effects: As one of the most powerful electron-withdrawing groups, the CF3 moiety profoundly alters the electronic landscape of the indole ring, influencing its reactivity and interactions with biological targets.[6]

-

Bioisosterism: The CF3 group serves as an effective bioisostere for various other groups, including methyl, ethyl, isopropyl, and even chlorine or nitro groups.[3][7][8][9] This allows for fine-tuning of a molecule's size, shape, and electronic properties to optimize receptor binding and pharmacological activity.[7][8]

When appended to the indole nucleus, these properties synergize to create a class of compounds with immense therapeutic potential, making trifluoromethylated indoles a frequent target in pharmaceutical research.[5][10][11]

Physicochemical & Electronic Landscape of Trifluoromethylated Indoles

The placement of a CF3 group on the indole ring, whether on the benzene or pyrrole moiety, fundamentally alters its core characteristics.

Electronic Influence: The Inductive Effect

The primary electronic contribution of the CF3 group is its potent inductive electron-withdrawing effect (-I effect).[6] This effect deactivates the aromatic system by pulling electron density away from the ring, making it less nucleophilic and less susceptible to electrophilic attack. This deactivation is a critical consideration for synthetic planning.

Caption: Inductive effect of a C5-CF3 group on the indole ring.

Comparative Physicochemical Properties

The substitution of a methyl group with a trifluoromethyl group results in significant changes to the molecule's physical properties.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Implication in Drug Design |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Alters reactivity and target interactions.[3][6] |

| Hansch Lipophilicity (π) | +0.56 | +0.88 | Increases membrane permeability and lipophilicity.[3] |

| Size (Van der Waals Volume) | Smaller | Larger (between ethyl & isopropyl) | Can alter binding pocket fit.[3][9] |

| Metabolic Stability | Susceptible to Oxidation | Highly Resistant to Oxidation | Blocks metabolic hotspots, increases half-life.[1][4] |

Reactivity Profile: A Tale of Deactivation and Selectivity

The electron-withdrawing nature of the CF3 group governs the reactivity of the indole ring, primarily by deactivating it towards electrophilic aromatic substitution.

-

Reactivity on the Benzene Ring: When the CF3 group is on the benzene portion (e.g., at C5 or C6), it strongly deactivates the entire ring. Electrophilic substitution, if it occurs, will be directed meta to the CF3 group, but generally requires harsh reaction conditions.

-

Reactivity on the Pyrrole Ring: The C3 position of indole is typically the most nucleophilic and reactive site. A CF3 group on the benzene ring reduces the electron density of the pyrrole moiety, making reactions at C3 more sluggish. Conversely, a CF3 group at the C2 position significantly deactivates the C3 position, often requiring alternative strategies for functionalization.

-

N-H Acidity: The CF3 group increases the acidity of the indole N-H proton, making deprotonation with a suitable base more facile. This can be exploited for N-alkylation or N-arylation reactions.

-

Stability in Cross-Coupling: Trifluoromethylated indoles are generally robust and stable under the conditions of common transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making them excellent building blocks for further molecular elaboration.[12]

Stability: The Cornerstone of a Successful Drug

The stability of the trifluoromethyl-indole linkage is paramount, both during synthesis and within a physiological environment.

Chemical Stability

The CF3 group is remarkably stable across a wide range of chemical conditions.[12]

-

Acidic Conditions: It is stable to strong acids, which is evident from its successful use in Fischer indole syntheses that often employ acidic catalysts.[12]

-

Basic Conditions: The group tolerates strong bases like organolithium reagents and sodium hydride, which are often used for deprotonation or metalation.[12]

-

Oxidative/Reductive Conditions: The C-CF3 bond is resistant to most common oxidizing and reducing agents used in organic synthesis.

Metabolic Stability

As previously noted, the high strength of the C-F bond confers exceptional stability against metabolic degradation. This is a primary driver for its incorporation into drug candidates.[1][4]

| Compound Type | Typical Half-Life (t½) in vitro | Typical Intrinsic Clearance (CLint) | Rationale |

| Molecule with -CH3 group | Shorter | Higher | The C-H bonds are susceptible to CYP450-mediated hydroxylation.[4] |

| Molecule with -CF3 group | Longer | Lower | The C-F bonds are resistant to enzymatic cleavage, blocking this metabolic pathway.[4][13] |

Key Synthetic Strategies for Accessing Trifluoromethylated Indoles

The synthesis of trifluoromethylated indoles can be broadly categorized into two approaches: the construction of the indole ring from a CF3-containing precursor, or the direct trifluoromethylation of a pre-formed indole ring.

Ring Construction Methods

-

Fischer Indole Synthesis: This classic method can be adapted by using trifluoromethylated hydrazines as starting materials.[12] However, the synthesis of the required hydrazine precursors can be challenging.[12]

-

Domino Trifluoromethylation/Cyclization: Modern methods allow for the synthesis of 2-(trifluoromethyl)indoles from easily accessible 2-alkynylanilines using a copper-CF3 reagent (e.g., derived from fluoroform).[10][14][15] This domino strategy constructs the indole core with the CF3 group installed in a single, unambiguous step.[10][14]

Late-Stage Trifluoromethylation of the Indole Core

Direct C-H trifluoromethylation has become a highly attractive strategy due to its step-economy. Several classes of reagents and methodologies have been developed for this purpose.

Caption: General workflow for late-stage C-H trifluoromethylation of indoles.

-

Radical Trifluoromethylation: This is one of the most common methods. The trifluoromethyl radical (•CF3) can be generated from various sources and then added to the electron-rich indole ring.[16]

-

Langlois' Reagent (CF3SO2Na): A cost-effective and stable solid that generates •CF3 upon oxidation (e.g., with t-BuOOH or K2S2O8).[17][18][19][20] It is widely used for the trifluoromethylation of heterocycles.[21][22]

-

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to generate •CF3 from sources like triflyl chloride (CF3SO2Cl) or Togni's reagents, enabling C-H functionalization at room temperature.[23][24][25][26]

-

-

Electrophilic Trifluoromethylation: These methods use reagents that deliver a "CF3+" synthon.

-

Togni's Reagents: Hypervalent iodine compounds that are highly effective for the trifluoromethylation of various nucleophiles, including indoles.[27][28][29] Copper catalysis is often employed.[30][31]

-

Umemoto's Reagents: S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents suitable for a wide range of substrates.[32][33][34][35][36]

-

-

Copper-Mediated Trifluoromethylation: Copper catalysts are frequently used to facilitate the transfer of the CF3 group from various sources (e.g., CF3SO2Na, Togni's reagent) to the indole ring, often via an oxidative C-H activation pathway.[30][37]

Experimental Protocol: C2-Trifluoromethylation of 3-Methylindole

This protocol is adapted from a copper-catalyzed oxidative trifluoromethylation procedure, demonstrating a reliable method for introducing a CF3 group at the C2 position of an indole ring.[30]

Objective: To synthesize 3-methyl-2-(trifluoromethyl)-1H-indole from 3-methyl-1H-indole using sodium trifluoromethanesulfinate (Langlois' Reagent).

Materials:

-

3-methyl-1H-indole

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

Copper(II) acetate (Cu(OAc)2)

-

Potassium fluoride (KF)

-

tert-Butyl hydroperoxide (tBuOOH, 70% solution in H2O)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-methyl-1H-indole (0.3 mmol, 1.0 equiv.), copper(II) acetate (0.03 mmol, 10 mol%), potassium fluoride (0.6 mmol, 2.0 equiv.), and sodium trifluoromethanesulfinate (0.6 mmol, 2.0 equiv.).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (2.0 mL) via syringe.

-

Initiation: Add tert-butyl hydroperoxide (0.9 mmol, 3.0 equiv.) to the stirring suspension at room temperature.

-

Heating: Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

-

Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-methyl-2-(trifluoromethyl)-1H-indole.

Conclusion

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts profound and overwhelmingly beneficial changes to the indole scaffold. Its powerful electron-withdrawing nature, while deactivating the ring to classical electrophilic substitution, provides a unique electronic signature and enhances N-H acidity. Most critically, its steric and electronic properties confer exceptional metabolic stability, a feature of paramount importance in drug development. The remarkable chemical robustness of the CF3-indole bond, combined with a growing arsenal of sophisticated synthetic methods for its installation—particularly through late-stage C-H functionalization—ensures that trifluoromethylated indoles will remain a privileged and highly sought-after structural motif in the ongoing quest for new and improved therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 17. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 20. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 21. ccspublishing.org.cn [ccspublishing.org.cn]

- 22. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. macmillan.princeton.edu [macmillan.princeton.edu]

- 27. Togni reagent II - Wikipedia [en.wikipedia.org]

- 28. Togni Reagent II - Enamine [enamine.net]

- 29. Togni reagent - Enamine [enamine.net]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]

- 33. Umemoto Reagent I - Enamine [enamine.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 36. Highly Reactive Electrophilic Trifluoromethylating Reagent: Umemoto Reagent IV | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 37. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethylated Indoles: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the indole scaffold has emerged as a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of trifluoromethylated indoles. We will traverse the timeline from the seminal early reports to the sophisticated catalytic systems of the 21st century, offering field-proven insights into the causality behind experimental choices. Detailed, self-validating protocols for key synthetic transformations, alongside mechanistic diagrams, are provided to empower researchers in this dynamic field.

Introduction: The Transformative Power of the Trifluoromethyl Group

The indole nucleus is a privileged scaffold in a vast number of biologically active natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group, a motif largely absent in nature, imparts a unique and powerful set of physicochemical properties to the parent indole molecule.[1] The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF₃ group can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1] By blocking sites of oxidative metabolism and altering the electronic nature of the indole ring, trifluoromethylation has become an indispensable tool in the drug discovery arsenal, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

A Historical Odyssey: The Discovery and Early Synthesis of Trifluoromethylated Indoles

The journey into the world of trifluoromethylated indoles began in the mid-20th century. One of the earliest significant reports in this area was published in 1957 by Bornstein, Leone, Sullivan, and Bennett .[2] Their work, "Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles," laid some of the initial groundwork for the synthesis and understanding of the reactivity of these novel compounds.[2]

Early synthetic strategies were often arduous, relying on harsh reaction conditions and the construction of the indole ring from pre-trifluoromethylated building blocks. These methods, while foundational, lacked the efficiency and functional group tolerance demanded by modern synthetic campaigns.

The landscape of trifluoromethylation chemistry began to change dramatically with the development of specialized reagents. A pivotal moment was the discovery of electrophilic trifluoromethylating agents. In 1984, Yagupolskii and co-workers introduced diaryl(trifluoromethyl)sulfonium salts, marking a significant leap forward in the ability to directly introduce the CF₃ group.[3] This pioneering work paved the way for the development of more stable and user-friendly reagents.

The 1990s saw the advent of what are now workhorse reagents in the field. Umemoto and coworkers developed a series of S-(trifluoromethyl)dibenzothiophenium salts, now famously known as Umemoto's reagents .[4][5][6] These reagents offered enhanced stability and reactivity, broadening the scope of electrophilic trifluoromethylation.[4]

A further breakthrough came in 2006 with the introduction of hypervalent iodine-based trifluoromethylating agents by Togni and his research group .[3] These reagents, particularly the now commercially available Togni's reagent II , are known for their shelf-stability and broad applicability in trifluoromethylating a wide range of nucleophiles under mild conditions.[7]

This progression from multi-step constructions to direct C-H functionalization using sophisticated reagents marks a significant evolution in the field, enabling the rapid and efficient synthesis of a diverse array of trifluoromethylated indoles.

Modern Synthetic Methodologies: A Chemist's Toolkit

The contemporary synthetic chemist has a diverse and powerful toolkit for the introduction of the trifluoromethyl group onto the indole core. These methods can be broadly categorized into electrophilic, radical, and nucleophilic trifluoromethylation strategies, with photoredox catalysis emerging as a particularly versatile approach.

Electrophilic Trifluoromethylation

This approach relies on the reaction of an electron-rich indole with a reagent that delivers an electrophilic "CF₃⁺" equivalent. Togni's and Umemoto's reagents are the dominant players in this arena.[4][7] The reaction typically proceeds via attack of the nucleophilic C2 or C3 position of the indole on the electrophilic trifluoromethyl source.

Diagram 1: General Mechanism of Electrophilic Trifluoromethylation of Indole

A simplified representation of electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the indole ring. This approach has gained significant traction due to its applicability to a wide range of substrates and its compatibility with various functional groups. The trifluoromethyl radical can be generated from various precursors, including CF₃I, CF₃SO₂Na (Langlois' reagent), and Togni's or Umemoto's reagents under reductive conditions.[8][9]

Photoredox catalysis has revolutionized radical trifluoromethylation.[10][11] In a typical photoredox cycle, a photocatalyst, upon excitation with visible light, can either oxidize or reduce a CF₃ source to generate the trifluoromethyl radical. This radical then engages in the desired C-H functionalization of the indole.

Diagram 2: Simplified Photoredox Catalytic Cycle for Radical Trifluoromethylation

A general photoredox cycle for generating a •CF₃ radical.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides a detailed, self-validating protocol for the C2-trifluoromethylation of indole using the widely accessible Togni's reagent II.

C2-Trifluoromethylation of Indole using Togni's Reagent II

This protocol is adapted from established methodologies and is designed to be a reliable starting point for researchers.

Safety Precautions:

-

Togni's reagent II (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) is a stable solid but should be handled with care in a well-ventilated fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[12] It can be impact-sensitive and may decompose exothermically at elevated temperatures.[13]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity |

| Indole | 120-72-9 | 117.15 g/mol | 117 mg (1.0 mmol) | >98% |

| Togni's Reagent II | 887144-97-0 | 316.08 g/mol | 379 mg (1.2 mmol) | >97% |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 19 mg (0.1 mmol) | >98% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 5 mL | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | 10 mL | - |

| Brine | - | - | 10 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed | - |

| Silica Gel | - | - | As needed | 230-400 mesh |

Experimental Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol), Togni's reagent II (379 mg, 1.2 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dichloromethane (5 mL) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The product, 2-trifluoromethylindole, should have a different Rf value than the starting indole.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-trifluoromethylindole.

Characterization of 2-Trifluoromethylindole:

-

Appearance: White to off-white solid.

-

Melting Point: 106-110 °C.[14]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 7.68 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.2 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 6.95 (s, 1H).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -61.5 (s, 3F).

-

¹³C NMR (CDCl₃, 101 MHz): δ 136.8, 127.9 (q, J = 38.4 Hz), 125.8, 122.9, 121.2, 120.8 (q, J = 268.7 Hz), 111.1, 103.4 (q, J = 4.0 Hz).

-

Mass Spectrometry (EI): m/z (%) = 185 (M⁺, 100).

(Note: Spectroscopic data should be compared with literature values for confirmation.[15][16])

Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethyl group have made trifluoromethylated indoles highly valuable in drug discovery.[1] Numerous compounds containing this motif have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-viral agents. The enhanced metabolic stability and lipophilicity often lead to improved pharmacokinetic profiles, making these compounds attractive candidates for further development.

Beyond pharmaceuticals, the distinct electronic properties of trifluoromethylated indoles make them interesting building blocks for advanced materials, including organic light-emitting diodes (OLEDs) and functional polymers.

Future Outlook

The field of trifluoromethylated indole synthesis continues to evolve at a rapid pace. The development of more efficient and sustainable synthetic methods, such as those employing earth-abundant metal catalysts and visible-light-mediated reactions, will undoubtedly expand the accessibility and utility of these valuable compounds. Furthermore, the exploration of novel trifluoromethylating reagents with unique reactivity profiles will open up new avenues for the late-stage functionalization of complex molecules. As our understanding of the intricate interplay between the trifluoromethyl group and biological systems deepens, we can expect to see the emergence of a new generation of innovative therapeutics and advanced materials based on the trifluoromethylated indole scaffold.

References

- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Mes-Umemoto reagent - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 10. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-(Trifluoromethyl)indole 97 51310-54-4 [sigmaaldrich.com]

- 15. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with 3-(Trifluoromethyl)-1H-indole

Foreword: The Strategic Advantage of the Trifluoromethyl Indole Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1] Its inherent structural features allow for diverse interactions with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 3-position of the indole ring, bestows a unique and powerful set of physicochemical properties. This modification significantly enhances lipophilicity, metabolic stability, and binding affinity, making 3-(Trifluoromethyl)-1H-indole a cornerstone for the development of next-generation therapeutics.[2][3] This guide provides an in-depth exploration of five key therapeutic targets for which this scaffold has shown significant promise, offering a technical roadmap for researchers and drug development professionals.

Section 1: Pim-1 Kinase Inhibition for Oncological Applications

Therapeutic Rationale: Targeting a Master Regulator of Cell Fate

Pim-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, is a critical downstream effector of the JAK/STAT signaling pathway.[4] Its overexpression is implicated in a variety of hematological and solid tumors, where it plays a pivotal role in promoting cell survival, proliferation, and metabolic adaptation, while inhibiting apoptosis.[5] Pim-1 phosphorylates a broad range of substrates, including the pro-apoptotic protein BAD and the cell cycle regulator p27, thereby tilting the cellular balance towards tumorigenesis.[6] Consequently, the inhibition of Pim-1 kinase represents a promising therapeutic strategy for a multitude of cancers.

Mechanism of Action: Competitive Inhibition within the ATP-Binding Pocket

Derivatives of this compound have been identified as potent inhibitors of Pim-1 kinase. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. The trifluoromethyl group often plays a crucial role in establishing strong hydrophobic and electrostatic interactions with key residues in the hinge region of the enzyme, leading to potent and often selective inhibition. The indole scaffold itself provides a rigid framework for the optimal presentation of pharmacophoric elements that interact with other regions of the active site.

Pim-1 Signaling Pathway

Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Quantitative Data: Pim-1 Kinase Inhibitory Activity

| Compound Class | Representative IC₅₀ (nM) | Target | Reference |

| 3,5-disubstituted indoles | 50 - 200 | Pim-1 | [7] |

| Indole-based scaffolds | 10 - 100 | Pim-1/2/3 | [5] |

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against Pim-1 kinase.

Principle: This assay measures the phosphorylation of a peptide substrate by Pim-1 kinase using a luminescence-based method. The amount of ATP remaining after the kinase reaction is quantified, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 substrate peptide (e.g., a derivative of BAD)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 5 µL of kinase buffer to each well.

-

Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Add 2 µL of a mixture of the Pim-1 substrate peptide and ATP to each well.

-

Initiate the reaction by adding 2 µL of recombinant Pim-1 kinase to each well. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ATP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Section 2: Selective COX-2 Inhibition for Anti-Inflammatory Therapy

Therapeutic Rationale: Precision Targeting of Inflammation

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible at sites of inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1. Therefore, selective COX-2 inhibitors offer a more targeted approach to treating inflammation with a potentially improved safety profile.

Mechanism of Action: Exploiting Structural Differences in the Active Site

A trifluoromethyl analog of the NSAID indomethacin, which features an indole core, has been shown to be a potent and selective COX-2 inhibitor.[9][10] The selectivity arises from the substitution of a methyl group with a trifluoromethyl group. This larger, more electronegative group is accommodated within a hydrophobic side pocket of the COX-2 active site, a feature not present in the more constricted COX-1 active site.[7] This specific interaction allows for tight binding to COX-2 while sterically hindering binding to COX-1.

COX-2 Signaling in Inflammation

Caption: COX-2 Inflammatory Pathway and Point of Inhibition.

Quantitative Data: COX-2 Inhibitory Activity

| Compound | IC₅₀ mCOX-2 (nM) | IC₅₀ oCOX-1 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| CF₃-Indomethacin | 267 | > 100 | > 375 | [7][9] |

| Indomethacin | 127 | 0.027 | 0.21 | [9] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the selective inhibitory activity of a this compound derivative against COX-2 versus COX-1.

Principle: This assay measures the oxygen consumption during the conversion of arachidonic acid to PGG₂ by either COX-1 or COX-2 using an oxygen electrode.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Arachidonic acid substrate

-

Test compound dissolved in DMSO

-

Oxygen electrode and chamber

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Incubation:

-

Add 3 mL of assay buffer to the oxygen electrode chamber.

-

Add 1 µL of the test compound at various concentrations or DMSO (control).

-

Add the enzyme (either COX-1 or COX-2) to the chamber and incubate for 10 minutes at 37°C.

-

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

-

Data Acquisition: Monitor the rate of oxygen consumption for 1-2 minutes.

-

Data Analysis:

-

Calculate the initial rate of reaction from the linear portion of the oxygen consumption curve.

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Section 3: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Therapeutic Rationale: A Cornerstone of Antiretroviral Therapy